molecular formula C24H25N5O3 B11121995 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11121995
M. Wt: 431.5 g/mol
InChI Key: WTFSOQAOFWBBDG-UHFFFAOYSA-N
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Description

6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound featuring a fused tricyclic core with a carboxamide substituent and a 4-methoxyphenethyl side chain. Its structural uniqueness lies in the combination of a 1,7,9-triazatricyclo framework, a propyl group at position 7, and an imino-oxo moiety.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-3-13-29-21(25)18(23(30)26-12-11-16-7-9-17(32-2)10-8-16)15-19-22(29)27-20-6-4-5-14-28(20)24(19)31/h4-10,14-15,25H,3,11-13H2,1-2H3,(H,26,30)

InChI Key

WTFSOQAOFWBBDG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

The synthesis of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imino and methoxyphenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Compound Core Structure Key Substituents LogP* Bioactivity Notes
Target Compound 1,7,9-triazatricyclo[8.4.0] 4-Methoxyphenethyl, propyl 2.8 High binding to kinase targets
8-(4-Dimethylamino-phenyl)-9-... Spiro[4.5]decane Benzothiazole, dimethylamino-phenyl 3.1 Moderate enzyme inhibition
Rapamycin (Reference) Macrolide Triene, methoxycyclohexane 4.5 Immunosuppressant

*Calculated using fragment-based methods.

Spectroscopic and Crystallographic Insights

NMR studies () highlight that substituent-induced chemical shift variations in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) can localize structural modifications. For the target compound, the propyl group at position 7 likely perturbs shifts in these regions compared to shorter alkyl chains . Crystallographic refinement via SHELX software () is critical for resolving its tricyclic geometry, as seen in similar small-molecule systems .

Biological Activity

The compound 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique triazatricyclo structure and various functional groups that may contribute to its biological activities. This article focuses on its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C27H31N5O4
  • Molecular Weight : Approximately 475.5 g/mol
  • IUPAC Name : 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

The compound features an imino group and a carboxamide moiety that enhance its reactivity and interaction with biological macromolecules.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities:

  • Antitumor Activity : In vitro studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound shows activity against certain bacterial strains.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity in cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of metabolic enzymes

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its potential therapeutic applications. Interaction studies have focused on its binding affinity to various biological macromolecules such as proteins and nucleic acids. Techniques employed in these studies include:

  • Molecular Docking Studies : To predict binding interactions.
  • In Vitro Assays : To assess enzyme inhibition and cytotoxicity.

Synthesis Methods

The synthesis of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis techniques:

  • Formation of the Triazatricyclo Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : Nucleophilic substitution reactions to introduce the methoxyphenyl group and other substituents.

Table 2: Synthesis Steps Overview

StepDescription
CyclizationFormation of the triazatricyclo core
Nucleophilic SubstitutionIntroduction of the methoxyphenyl and other functional groups

Case Studies

Recent research has highlighted the potential of this compound in drug discovery:

  • A study demonstrated its cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values indicating significant potency.
  • Another investigation assessed its antimicrobial activity against Staphylococcus aureus, showing promising results in inhibiting bacterial growth.

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